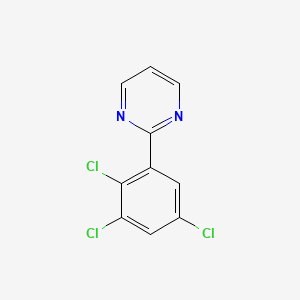
2-(2,3,5-Trichlorophenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3,5-Trichlorophenyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a 2,3,5-trichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5-Trichlorophenyl)pyrimidine typically involves the reaction of 2,3,5-trichlorobenzonitrile with guanidine under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3,5-Trichlorophenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The pyrimidine ring can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylpyrimidines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-(2,3,5-Trichlorophenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its ability to disrupt biological processes in pests.
Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as conducting polymers or organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2-(2,3,5-Trichlorophenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit kinases or other signaling proteins, leading to the disruption of cellular pathways essential for cancer cell survival. In agrochemicals, it may interfere with essential biological processes in pests, such as neurotransmission or energy production.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,3,5-Trichlorophenyl)-1,3-thiazole: This compound has a thiazole ring instead of a pyrimidine ring and exhibits similar biological activities.
2-(2,3,5-Trichlorophenyl)-1,3-oxazole: This compound contains an oxazole ring and is also studied for its antimicrobial and anticancer properties.
Uniqueness
2-(2,3,5-Trichlorophenyl)pyrimidine is unique due to its specific substitution pattern and the presence of the pyrimidine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H5Cl3N2 |
|---|---|
Peso molecular |
259.5 g/mol |
Nombre IUPAC |
2-(2,3,5-trichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5Cl3N2/c11-6-4-7(9(13)8(12)5-6)10-14-2-1-3-15-10/h1-5H |
Clave InChI |
PEDBWYZDQIQHNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


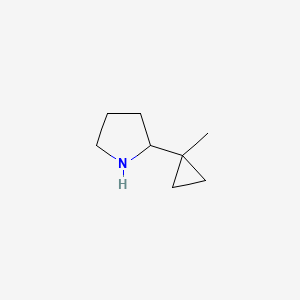

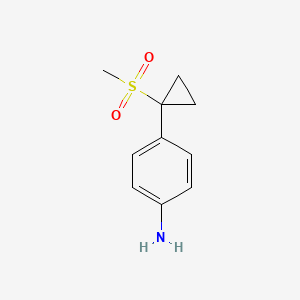
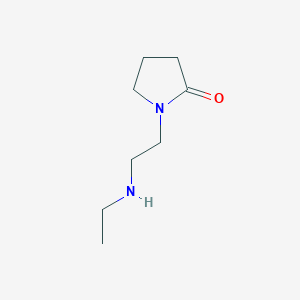
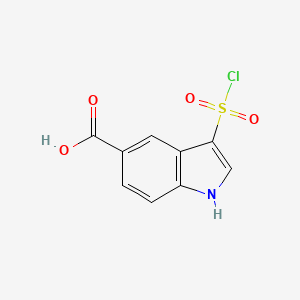
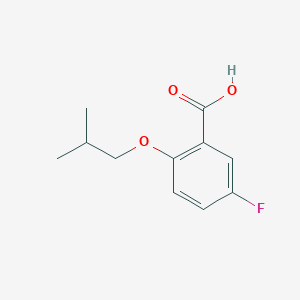
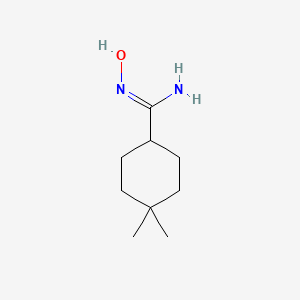
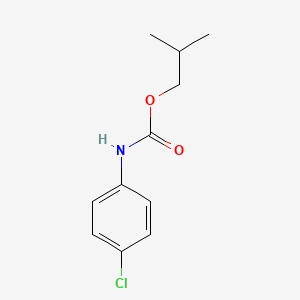
![3-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13081157.png)



![2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13081210.png)

